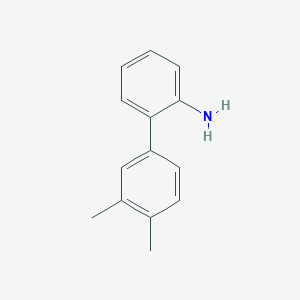

3',4'-Dimethyl-biphenyl-2-amine

Description

Ullmann Coupling and Modifications

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of two aryl halides to form a symmetrical biaryl, has been adapted for the synthesis of unsymmetrical biaryls. wikipedia.orgslideshare.net In the context of synthesizing 3',4'-Dimethyl-biphenyl-2-amine, this could involve the coupling of an appropriately substituted aminophenyl halide with a dimethylphenyl halide. The classical Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications have improved the scope and mildness of the reaction. wikipedia.org

The mechanism is believed to involve the formation of an organocopper intermediate, which then undergoes nucleophilic aromatic substitution with the second aryl halide. wikipedia.org The use of ligands can facilitate the reaction, and in some cases, palladium or nickel catalysts can be used as alternatives to copper. wikipedia.org

Table 1: Key Features of the Ullmann Reaction

| Feature | Description |

|---|---|

| Catalyst | Typically copper, but palladium and nickel can also be used. wikipedia.org |

| Reactants | Two aryl halides, or an aryl halide and another nucleophile. |

| Conditions | Traditionally harsh (high temperatures), but modern methods allow for milder conditions. wikipedia.org |

| Application | Synthesis of symmetrical and unsymmetrical biaryls, diaryl ethers, and diaryl amines. slideshare.net |

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. libretexts.org For the synthesis of this compound, this would likely involve the reaction of a 2-aminophenylboronic acid derivative with 3,4-dimethyl-1-halobenzene or, conversely, 2-haloaniline with a 3,4-dimethylphenylboronic acid. chemrxiv.org

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov The choice of ligands, base, and solvent is crucial for the efficiency of the reaction. researchgate.net The reaction is known for its high functional group tolerance, making it suitable for complex molecule synthesis. libretexts.org

Table 2: Suzuki-Miyaura Coupling for Biphenyl (B1667301) Synthesis

| Component | Example |

|---|---|

| Aryl Halide | 1-Bromo-3,4-dimethylbenzene |

| Organoboron Reagent | (2-aminophenyl)boronic acid |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, Water researchgate.net |

Negishi Cross-Coupling Strategies

The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organohalide. wikipedia.orgorganic-chemistry.org To synthesize this compound, one could couple a (2-aminophenyl)zinc halide with a 3,4-dimethyl-substituted aryl halide, or vice versa. A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which can often lead to milder reaction conditions and higher yields. organic-chemistry.org

The mechanism is similar to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org The preparation of the organozinc reagent is a critical step and can be achieved from the corresponding organolithium or Grignard reagent, or directly from the aryl halide.

Stille Cross-Coupling Methods

The Stille coupling utilizes a palladium catalyst to couple an organotin compound (organostannane) with an organohalide. organic-chemistry.orgwikipedia.org The synthesis of this compound via this method would involve reacting a 2-aminophenylstannane derivative with a 3,4-dimethyl-substituted aryl halide. A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, a major drawback is the toxicity of the tin compounds. organic-chemistry.org

The catalytic cycle for the Stille reaction is well-established and follows the typical oxidative addition, transmetalation, and reductive elimination pathway. nih.govwikipedia.org The transfer of the organic group from tin to palladium is a key step in the process.

Structure

3D Structure

Properties

Molecular Formula |

C14H15N |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

2-(3,4-dimethylphenyl)aniline |

InChI |

InChI=1S/C14H15N/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15/h3-9H,15H2,1-2H3 |

InChI Key |

JXQYCMCZJRBNKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2N)C |

Origin of Product |

United States |

Palladium Catalyzed C N Cross Coupling for Aryl Amination

An alternative strategy to forming the C-C bond first is to construct the C-N bond on a pre-formed biphenyl (B1667301) scaffold. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. researchgate.net This method allows for the coupling of an amine with an aryl halide or triflate.

For the synthesis of 3',4'-Dimethyl-biphenyl-2-amine, this would involve the reaction of 2-bromo-3',4'-dimethylbiphenyl with an amine source, such as ammonia (B1221849) or a protected amine equivalent. The choice of phosphine (B1218219) ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results. acs.org This method is highly general and tolerates a wide range of functional groups. organic-chemistry.org

Novel Synthetic Routes Via Diazotization and Coupling Reactions

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which encourage the use of sustainable and environmentally benign methods, are increasingly being applied to the synthesis of complex organic molecules like this compound. mdpi.com These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. wjpmr.comnih.gov

Solvent-Free Methods

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for potentially toxic and volatile organic solvents. researchgate.net This not only reduces environmental pollution but can also lead to shorter reaction times, and in some cases, improved yields and selectivity.

For the synthesis of biphenyl (B1667301) structures, solvent-free conditions can be particularly advantageous. One common approach involves the grinding of reactants together, sometimes with a solid catalyst, to initiate the reaction. wjpmr.com While direct solvent-free synthesis of this compound is not extensively documented, analogous reactions for similar compounds provide a viable blueprint. For instance, the synthesis of various substituted biaryls has been achieved under solvent-free conditions using mechanochemical grinding. mdpi.com

A plausible solvent-free approach for synthesizing the precursor to this compound, a substituted 2-nitrobiphenyl, could involve a modified Ullmann-type coupling. This would entail the reaction of 2-chloro- or 2-bromonitrobenzene with 3,4-dimethylbenzene under solvent-free conditions, potentially catalyzed by a copper or palladium complex supported on a solid matrix. The subsequent reduction of the nitro group to an amine can also be carried out under solvent-free conditions, for example, by using a solid-state reducing agent like sodium borohydride (B1222165) with a catalyst.

Table 1: Potential Solvent-Free Reaction Parameters for Biphenyl Synthesis

| Parameter | Condition | Rationale |

| Reactants | 2-halonitroarene, 1,2-dimethylbenzene | Readily available starting materials. |

| Catalyst | Copper(I) iodide/Palladium on charcoal | Proven efficacy in Ullmann and Suzuki-type couplings. |

| Reaction Mode | Mechanical grinding/High-speed ball milling | Enhances reactant contact and reaction rates without solvent. |

| Temperature | Room temperature to moderate heating | Minimizes energy consumption. |

This methodology aligns with the core principles of green chemistry by preventing waste, maximizing atom economy, and designing for energy efficiency. diva-portal.org

Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. crdeepjournal.org This method often eliminates the need for expensive, anhydrous, and aprotic solvents and can lead to increased reaction rates and yields. mdpi.com The use of PTC is a recognized green chemistry approach as it can reduce the use of hazardous organic solvents and enable the use of water as a solvent. crdeepjournal.orgacs.org

In the context of synthesizing this compound, PTC could be effectively employed in the key C-C bond-forming step, such as a Suzuki-Miyaura or Ullmann-type coupling. For a Suzuki-Miyaura coupling, the reaction would involve an aryl halide (e.g., 2-bromo- or 2-iodoaniline (B362364) derivative) and an arylboronic acid (e.g., 3,4-dimethylphenylboronic acid).

Under PTC conditions, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), can transfer the anionic base (e.g., carbonate or hydroxide) from the aqueous phase to the organic phase where the coupling reaction occurs. This circumvents the need for a homogeneous organic solvent system. mdpi.com

Table 2: Illustrative Phase Transfer Catalysis System for Suzuki-Miyaura Coupling

| Component | Role | Example |

| Organic Phase | Contains aryl halide and catalyst | Toluene, 2-bromoaniline (B46623) derivative, Palladium catalyst |

| Aqueous Phase | Contains base and boronic acid | Water, Potassium Carbonate, 3,4-dimethylphenylboronic acid |

| Phase Transfer Catalyst | Transfers base to organic phase | Tetrabutylammonium Bromide (TBAB) |

The advantages of using PTC in this synthesis include milder reaction conditions, reduced solvent waste, and easier product separation.

Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral biphenyls is of significant interest due to their application as chiral ligands and catalysts in asymmetric synthesis. rsc.orgacs.org Axially chiral biphenyls, which arise from hindered rotation around the aryl-aryl single bond, are a prominent class of these compounds. rsc.org The stereoselective synthesis of chiral analogs of this compound would involve creating atropisomers with defined stereochemistry.

Achieving stereoselectivity in the synthesis of biphenyls often relies on strategies such as asymmetric cross-coupling reactions or the resolution of racemic mixtures.

One of the most powerful methods for the stereoselective synthesis of chiral biaryls is the asymmetric Suzuki-Miyaura coupling. This reaction utilizes a chiral palladium catalyst, typically bearing a chiral phosphine (B1218219) ligand, to control the enantioselectivity of the C-C bond formation. acs.org For the synthesis of a chiral analog of this compound, this would involve coupling a prochiral dihalide with an appropriate boronic acid in the presence of a chiral catalyst.

Alternatively, the introduction of a chiral auxiliary to one of the coupling partners can direct the stereochemical outcome of the reaction. After the coupling, the auxiliary can be removed to yield the enantiomerically enriched biphenyl.

Table 3: Strategies for Stereoselective Synthesis of Chiral Biphenyl Analogs

| Strategy | Description | Key Components |

| Asymmetric Suzuki-Miyaura Coupling | Enantioselective cross-coupling using a chiral catalyst. | Chiral Palladium-phosphine complex, aryl halide, arylboronic acid. acs.org |

| Chiral Auxiliary-Directed Synthesis | Use of a removable chiral group to control stereochemistry. | Chiral auxiliary attached to one of the coupling partners. |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture. | Chiral catalyst or reagent that reacts preferentially with one enantiomer. |

| Diastereoselective Synthesis and Separation | Formation of diastereomers from a chiral starting material, followed by separation and removal of the chiral center. | Chiral starting material, coupling reaction, chromatographic separation. |

Recent advancements have also explored the use of chiral amine catalysts derived from biphenyl scaffolds for various asymmetric reactions, highlighting the importance of these structures in catalysis. rsc.org The development of efficient and highly stereoselective methods for synthesizing chiral analogs of this compound is a continuing area of research with significant potential for applications in asymmetric catalysis and materials science. rsc.orgrsc.orgnih.gov

Chemical Transformations of the Amine Group

The primary amine group in this compound is a key site for a range of chemical reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Formation of Schiff Bases and Imine Derivatives

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. wikipedia.orgmasterorganicchemistry.com This condensation reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.orgnih.govyoutube.com The reaction is often catalyzed by acid and is reversible. masterorganicchemistry.comyoutube.com

The general structure of a Schiff base is R¹R²C=NR³, where R³ is an alkyl or aryl group. wikipedia.org In the context of this compound, the resulting imine would feature the dimethyl-biphenyl moiety attached to the nitrogen atom. These derivatives are significant in coordination chemistry, where they can act as ligands for metal ions, and have been explored for their potential biological activities. wikipedia.org

Table 1: Examples of Schiff Base Formation Reactions

| Amine Reactant | Carbonyl Reactant | Product |

| This compound | Benzaldehyde | N-(phenylmethylene)-3',4'-dimethyl-biphenyl-2-amine |

| This compound | Acetone | N-(propan-2-ylidene)-3',4'-dimethyl-biphenyl-2-amine |

Amide Formation

The amine group can be readily converted into an amide via reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. unimi.it This transformation is one of the most fundamental and frequently employed reactions in organic synthesis due to the stability and prevalence of the amide bond in pharmaceuticals and polymers. unimi.itresearchgate.net Direct amidation between a carboxylic acid and an amine can be challenging and often requires coupling agents to facilitate the reaction. unimi.it A variety of methods, including the use of activating agents or conversion of the carboxylic acid to a more reactive species, can be employed. acs.org

The resulting N-(3',4'-dimethyl-biphenyl-2-yl) amides introduce a carbonyl group adjacent to the nitrogen, which significantly alters the electronic properties and hydrogen bonding capabilities of the molecule.

Table 2: Reagents for Amide Formation

| Acylating Agent | Reaction Conditions |

| Acyl Chloride | Typically in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. |

| Carboxylic Anhydride (B1165640) | Often requires heating or a catalyst. |

| Carboxylic Acid | Requires a coupling agent (e.g., DCC, EDC) or activation (e.g., conversion to acyl fluoride). researchgate.net |

Alkylation and Acylation Reactions

Alkylation of the amine group introduces alkyl substituents onto the nitrogen atom. This can be achieved using alkyl halides, though over-alkylation to form secondary and tertiary amines can be a challenge. Reductive amination, a two-step process involving the formation of an imine followed by reduction, offers a more controlled method for mono-alkylation.

Acylation, the introduction of an acyl group (R-C=O), is another important transformation. As discussed in the amide formation section, this is typically achieved using acyl chlorides or anhydrides. These reactions are fundamental in synthetic organic chemistry for protecting the amine group or for building more complex molecular structures.

Functionalization of the Biphenyl Core

The biphenyl core of this compound is susceptible to various functionalization reactions, primarily through electrophilic aromatic substitution. The existing amine and methyl groups on the aromatic rings direct the position of incoming electrophiles.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of substituents onto the benzene (B151609) rings. masterorganicchemistry.com In the case of this compound, the activating and directing effects of the amine and methyl groups play a crucial role in determining the regioselectivity of these reactions. youtube.com The amine group is a strong activating group and an ortho-, para-director, while the methyl groups are weakly activating and also ortho-, para-directing.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

The precise location of substitution will depend on the interplay of the electronic and steric effects of the substituents already present on the biphenyl rings. libretexts.org

Further Halogenation and Metalation

Further halogenation of the biphenyl core can be achieved under more forcing conditions or by using different halogenating agents. The positions of subsequent halogenations will be influenced by the existing substituents.

Metalation, typically through lithium-halogen exchange or direct ortho-metalation (directed by the amine group), can generate organometallic intermediates. These intermediates are powerful nucleophiles that can react with a variety of electrophiles, enabling the introduction of a wide range of functional groups that are not accessible through direct electrophilic substitution.

Multi-Component Reactions Involving this compound

Multi-component reactions are convergent chemical processes where three or more reactants combine in a one-pot synthesis to form a single product that incorporates substantial portions of all the initial components. researchgate.netepa.gov This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly assemble complex molecular scaffolds. nih.gov The primary amine functionality of this compound is the key reactive site that enables its participation in a variety of MCRs.

One of the most well-known isocyanide-based MCRs is the Ugi reaction . nih.govnih.gov This four-component reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. nih.govmdpi.com In a hypothetical Ugi reaction involving this compound, the amine would first condense with a carbonyl compound to form a Schiff base. This intermediate would then be protonated by the carboxylic acid, followed by the nucleophilic attack of the isocyanide. A subsequent intramolecular rearrangement, known as the Mumm rearrangement, would yield the final, highly functionalized product. The general mechanism of the Ugi reaction underscores its potential for creating diverse libraries of compounds. mdpi.com

Another significant isocyanide-based MCR is the Passerini reaction . wikipedia.orgorganic-chemistry.org This three-component reaction combines a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org While the Passerini reaction does not directly involve an amine as a primary reactant, its principles are foundational to isocyanide chemistry. The core of these reactions lies in the unique reactivity of the isocyanide carbon, which can undergo α-addition. nih.gov

The potential utility of this compound in MCRs extends beyond the classic Ugi and Passerini reactions. Numerous other MCRs utilize primary amines for the synthesis of diverse heterocyclic structures, which are of significant interest in medicinal chemistry. nih.govnih.gov For instance, the reaction of an amine with a carbonyl compound and other suitable reagents can lead to the formation of fused 3-aminoimidazoles or other complex heterocyclic systems. nih.gov

The following table outlines a hypothetical Ugi reaction scheme involving this compound to illustrate the potential for generating diverse derivatives.

Table 1: Hypothetical Ugi Reaction with this compound

| Amine Component | Carbonyl Component | Carboxylic Acid | Isocyanide | Potential Product Structure |

| This compound | Formaldehyde | Acetic Acid | Cyclohexyl isocyanide | N-(3',4'-dimethyl-[1,1'-biphenyl]-2-yl)-2-(cyclohexylamino)-2-oxoethyl acetate (B1210297) |

| This compound | Benzaldehyde | Benzoic Acid | tert-Butyl isocyanide | N-(3',4'-dimethyl-[1,1'-biphenyl]-2-yl)-2-(tert-butylamino)-2-oxo-1-phenylethyl benzoate |

| This compound | Acetone | Propionic Acid | Benzyl isocyanide | 2-(benzylamino)-N-(3',4'-dimethyl-[1,1'-biphenyl]-2-yl)-2-methyl-1-oxopropyl propanoate |

This table is illustrative and represents potential outcomes based on the established mechanism of the Ugi reaction. The actual synthesis and characterization would be required for confirmation.

The derivatization of this compound through multi-component reactions represents a promising strategy for the synthesis of novel compounds with potential applications in various fields of chemical research. The efficiency and convergence of MCRs allow for the rapid exploration of chemical space around the dimethyl-biphenyl-amine scaffold.

Computational Chemistry and Theoretical Investigations

Reactivity and Interaction Descriptors

Information regarding reactivity and interaction descriptors, which are often derived from computational studies, is consequently also unavailable.

Future computational studies would be necessary to elucidate the theoretical properties of 3',4'-Dimethyl-biphenyl-2-amine. Such research would provide valuable data on its three-dimensional structure, electronic behavior, and potential reactivity, contributing to a more complete understanding of this chemical compound.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. rsc.org Different colors on the MEP surface represent different potential values; typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. stackexchange.com Green and yellow represent intermediate potential values. stackexchange.com

For a molecule like this compound, the MEP map would highlight the electronegative nitrogen atom of the amine group as a region of high negative potential (red), making it a likely site for protonation and interaction with electrophiles. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), rendering them susceptible to interaction with nucleophiles. The aromatic rings would show a more complex potential distribution, with the π-electron clouds generally creating a negative potential above and below the plane of the rings. The methyl groups, being electron-donating, would slightly increase the electron density on the phenyl ring to which they are attached.

Table 1: Representative Molecular Electrostatic Potential (MEP) Surface Values for a Substituted Benzamide. (Note: Data is for N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide as a representative example.)

| Region of Molecule | Potential Value (kcal/mol) |

|---|---|

| Positive Zone 1 (near N-H) | 50.98 |

| Positive Zone 2 (near N-H) | 42.92 |

| Negative Zone 1 (near C=O) | -42.22 |

| Negative Zone 2 (near C=O) | -34.63 |

Data sourced from a study by Hernandez-Mancera et al. (2020) nih.gov

Global and Local Chemical Reactivity Descriptors (e.g., Fukui functions)

Global and local chemical reactivity descriptors, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. nih.gov Global descriptors, such as chemical potential (μ), hardness (η), and softness (S), describe the reactivity of the molecule as a whole. Local descriptors, like the Fukui function (f(r)), pinpoint the most reactive sites within a molecule. nih.gov

The Fukui function is particularly useful as it indicates the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (addition of an electron)

f-(r) : for electrophilic attack (removal of an electron)

f0(r) : for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one could predict the most likely sites for different types of reactions. It is expected that the nitrogen atom of the amine group would have a high value of f-(r), indicating its susceptibility to electrophilic attack. The carbon atoms in the ortho and para positions to the amine group on the first phenyl ring, and the carbon atoms of the second phenyl ring, would also be of interest for their potential reactivity, which would be reflected in their Fukui function values.

A detailed analysis of the Fukui functions for 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, a related compound, demonstrated the utility of these descriptors in identifying reactive sites. ijaerd.org Such calculations for this compound would provide a more nuanced understanding of its reactivity than MEP analysis alone.

Non-Covalent Interactions (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and stability of molecules, especially in larger systems with flexible components like biphenyls. acs.org NCI analysis is a computational technique used to visualize and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. nih.gov This method is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). youtube.com

In an NCI plot, different types of interactions are typically represented by different colors. For instance, strong attractive interactions like hydrogen bonds are often shown in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. youtube.com

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing information on reaction pathways and the energetics of transition states that can be difficult to obtain experimentally.

Reaction Pathway Elucidation

Elucidating the reaction pathway of a chemical transformation involving this compound can be achieved through computational methods. This involves mapping the potential energy surface of the reaction to identify the minimum energy path from reactants to products. This path includes any intermediates and transition states. For example, in a reaction such as an electrophilic aromatic substitution on one of the phenyl rings, computational modeling could determine which position is most favorable for substitution and the energetic barriers associated with each possible pathway.

Studies on the synthesis of biphenyl (B1667301) derivatives often involve transition metal-catalyzed cross-coupling reactions. rsc.org A plausible mechanism for such a reaction to form a derivative of this compound would involve steps like oxidative addition, transmetalation, and reductive elimination. rsc.org Computational modeling could be used to investigate the energetics of each of these steps, providing a detailed picture of the reaction mechanism.

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. Identifying the structure and energy of the transition state is crucial for understanding reaction rates and selectivity. Computational methods can be used to locate transition state structures and calculate their energies.

For a reaction involving this compound, such as a cyclization reaction to form a fluorene (B118485) derivative, transition state analysis could reveal the geometry of the molecule as it undergoes the key bond-forming or bond-breaking steps. This information is vital for understanding how the substituents (the amine and methyl groups) influence the reactivity and the outcome of the reaction.

Studies on Conformational Dynamics and Stereochemical Control

The two phenyl rings in biphenyl and its derivatives are not typically coplanar due to steric hindrance between the ortho-substituents. ic.ac.uk This leads to the possibility of different conformations arising from rotation around the single bond connecting the two rings.

For this compound, the presence of the amine group at the 2-position and a methyl group at the 3'-position introduces asymmetry and steric bulk that will significantly influence its conformational preferences. Computational studies can be employed to explore the potential energy surface associated with the rotation around the C-C single bond linking the two phenyl rings. This would involve calculating the energy of the molecule at different dihedral angles to identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

The conformational flexibility of biphenyl derivatives can have a significant impact on their biological activity and material properties. Understanding the conformational dynamics of this compound is therefore essential for any potential applications. Furthermore, if the rotation around the biphenyl bond is sufficiently hindered, it can lead to atropisomerism, where the molecule becomes chiral. stackexchange.com Computational studies can predict the rotational barrier and thus the likelihood of observing stable atropisomers at room temperature.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide |

| 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine |

Rotational Barriers in Biphenyl Systems

The rotation around the C-C bond connecting the two phenyl rings in biphenyl and its derivatives is characterized by two main energy barriers corresponding to planar conformations. The planar conformation with a dihedral angle of 0° brings the ortho-substituents on the two rings into close proximity, leading to steric repulsion. The other planar conformation, at a dihedral angle of 180°, is generally more stable but can still present some steric strain depending on the substituents. The true energy minima for most substituted biphenyls are found at a twisted (dihedral) angle, which represents a compromise between steric hindrance and electronic conjugation between the rings.

The height of the rotational barrier is a critical factor in determining whether a biphenyl derivative can be resolved into stable atropisomers. A higher barrier signifies a slower rate of interconversion between the enantiomeric conformers. The presence of substituents, particularly at the ortho positions, has a profound impact on the magnitude of this barrier.

In the case of this compound, the amino group at the 2-position and the methyl group at the 3'-position are key determinants of the rotational energetics. The ortho-amino group, being larger than a hydrogen atom, will significantly increase the steric hindrance in the planar transition state, thereby raising the rotational barrier compared to unsubstituted biphenyl. The methyl groups at the 3' and 4' positions, while not at the ortho position, can influence the electronic properties of the phenyl ring and have a more subtle effect on the barrier height.

Computational methods, particularly Density Functional Theory (DFT) and high-level ab initio calculations like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are employed to calculate the potential energy surface for the rotation around the biphenyl bond. These calculations can provide accurate estimations of the energy barriers.

Table 1: Representative Calculated Rotational Barriers in Substituted Biphenyls

| Compound | Ortho Substituent(s) | Other Substituent(s) | Calculated Rotational Barrier (kcal/mol) |

| Biphenyl | H | - | ~2 |

| 2-Methylbiphenyl | -CH₃ | - | ~15 |

| 2,2'-Dimethylbiphenyl | -CH₃, -CH₃ | - | > 20 |

| 2-Aminobiphenyl (B1664054) | -NH₂ | - | ~10-15 |

Note: The values in this table are representative and are intended to illustrate the effect of substitution on the rotational barrier. Actual calculated values can vary depending on the computational method and basis set used.

Hindered Rotation and Atropisomerism

When the rotational barrier in a biphenyl system is sufficiently high (generally > 20-25 kcal/mol at room temperature), the interconversion between the enantiomeric conformers becomes slow enough to allow for their separation and isolation. This phenomenon is known as atropisomerism, and the resulting isomers are called atropisomers.

The key factor for atropisomerism in biphenyls is the presence of bulky groups at the ortho positions of both rings. In this compound, the presence of an amino group at the 2-position is a significant contributor to hindered rotation. However, for atropisomerism to be readily observable, substitution at the ortho positions of the second ring (2' and 6' positions) is typically required to create a sufficiently high barrier.

While the single ortho-amino group in this compound does restrict rotation, it is unlikely to be sufficient to lead to stable atropisomers at room temperature. Computational studies on similar 2-substituted biphenyls suggest that the rotational barrier would be in a range that allows for relatively rapid interconversion.

Theoretical investigations can predict the likelihood of atropisomerism by calculating the Gibbs free energy of activation (ΔG‡) for the rotational process. This value can be used to estimate the half-life of the atropisomers at a given temperature.

Table 2: Factors Influencing Atropisomerism in Biphenyl Derivatives

| Factor | Influence on Rotational Barrier | Effect on Atropisomerism |

| Size of Ortho Substituents | Larger groups cause greater steric hindrance, significantly increasing the barrier. | The primary determinant; bulky groups are necessary for stable atropisomers. |

| Number of Ortho Substituents | Increasing the number of ortho substituents generally increases the barrier. | Tri- and tetra-ortho-substituted biphenyls are more likely to be atropisomeric. |

| Electronic Effects | Electron-donating or -withdrawing groups can influence bond lengths and strengths, subtly affecting the barrier. | Generally a secondary effect compared to steric hindrance. |

| Temperature | Higher temperatures provide more energy to overcome the rotational barrier. | Atropisomers may interconvert at elevated temperatures. |

In silico modeling of this compound would involve mapping the potential energy surface as a function of the dihedral angle between the two phenyl rings. This would allow for the identification of the transition state geometries and the calculation of the activation energies for rotation. Such studies, while not found specifically for this molecule in the current literature, would provide definitive insights into its conformational dynamics and the potential for observable atropisomerism.

Reactivity and Reaction Mechanism Studies

Electrophilic and Nucleophilic Character of the Amine Group

The amine (-NH₂) group in 3',4'-Dimethyl-biphenyl-2-amine is the primary center of reactivity, possessing a lone pair of electrons on the nitrogen atom. This lone pair makes the molecule a nucleophile, or Lewis base, capable of donating electrons to an electron-deficient species (an electrophile) to form a new covalent bond. researchgate.netmasterorganicchemistry.com

The nucleophilicity of the amine is influenced by several factors. masterorganicchemistry.com The lone pair can be delocalized through resonance into the adjacent phenyl ring, which reduces its availability and makes the amine less basic and less nucleophilic than a typical aliphatic amine. masterorganicchemistry.com However, the two methyl groups (-CH₃) at the 3' and 4' positions are electron-donating groups. Through an inductive effect, they increase the electron density of the second phenyl ring, which can be transmitted through the biphenyl (B1667301) system to subtly enhance the nucleophilicity of the amine group compared to unsubstituted 2-aminobiphenyl (B1664054).

Conversely, the amine group can also exhibit electrophilic character under specific reaction conditions. For instance, in the presence of a strong acid, the amine group is protonated to form an ammonium (B1175870) salt (-NH₃⁺), which is electrophilic. A more significant transformation to an electrophile occurs through diazotization, where treatment with nitrous acid (generated from NaNO₂ and a strong acid) converts the primary amine into a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group (as N₂ gas) and a potent electrophile, enabling a wide array of substitution reactions at the C2 position of the biphenyl ring.

| Characteristic | Nucleophile (e.g., the Amine Group) | Electrophile (e.g., a Diazonium Ion) |

|---|---|---|

| Definition | An electron-rich species that donates an electron pair. | An electron-deficient species that accepts an electron pair. |

| Alternative Name | Lewis Base | Lewis Acid |

| Charge | Typically neutral or negatively charged. | Typically neutral or positively charged. |

| Orbital Nature | Has a high-energy occupied molecular orbital (HOMO). | Has a low-energy unoccupied molecular orbital (LUMO). |

| Reactivity | Attacks regions of low electron density. | Is attacked by regions of high electron density. |

Aryl Coupling and Decarboxylative Reactions

This compound is a valuable substrate for aryl coupling reactions, which are fundamental for constructing complex molecular architectures, such as polymers and pharmaceutical intermediates. researchgate.net

Aryl Coupling Reactions: The amine group can direct metal-catalyzed C-H functionalization or participate in cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent. For instance, derivatives of 2-aminobiphenyl are used to form highly active palladium catalysts (palladacycles) for cross-coupling reactions like the Buchwald-Hartwig amination. nih.gov Light-induced, nickel-catalyzed C-N coupling methods have also been developed, allowing for the stereoretentive coupling of chiral amines with aryl halides, a methodology applicable to derivatives like this compound. nih.gov In a Suzuki-Miyaura coupling, the amine group or a derivative thereof can be coupled with an arylboronic acid to form more complex tri- and tetra-aryl structures. mdpi.com

Decarboxylative Reactions: Decarboxylative coupling has emerged as a powerful strategy that uses readily available carboxylic acids as coupling partners, releasing CO₂ as the only byproduct. nih.govyoutube.com While not a carboxylic acid itself, this compound can act as the amine component in decarboxylative amination or amidation reactions. nju.edu.cn In such a process, a carboxylic acid is coupled with the amine, often under photoredox or transition-metal catalysis, to form a new C-N bond. researchgate.net For example, a reaction between a carboxylic acid and the amine group of this compound could yield an N-aryl amide after decarboxylation of the acid partner. nih.gov

| Reaction Type | Description | Potential Role of this compound |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. mdpi.com | Can be synthesized from or used as a coupling partner (after conversion to a halide or boronic acid). |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide/triflate and an amine. nih.gov | Can act as the amine nucleophile to be coupled with an aryl halide. |

| Decarboxylative Amination | Coupling of a carboxylic acid with an amine, involving the loss of CO₂. nju.edu.cnresearchgate.net | Serves as the amine component, forming a new C-N bond with the radical/carbanion generated from the carboxylic acid. |

Ring-Opening and Recyclization Reactions of Biphenyl Derivatives

The structure of this compound is predisposed to intramolecular cyclization reactions rather than ring-opening, which is more common in strained heterocyclic systems like aziridines. nih.govhud.ac.uk The most significant recyclization reaction for 2-aminobiphenyl derivatives is the formation of carbazoles.

This cyclization can be achieved through several methods, including palladium-catalyzed C-H activation or photochemical reactions. In the context of palladium catalysis, the activation of 2-aminobiphenyl-based palladacycles can lead to the formation of an NH-carbazole byproduct. nih.gov This process involves an intramolecular C-H amination, where the amine nitrogen attacks an ortho-carbon on the adjacent phenyl ring, forming a new five-membered ring and yielding the planar, nitrogen-containing carbazole (B46965) core. The dimethyl substitution pattern of this compound would result in the formation of a correspondingly substituted dimethylcarbazole.

Kinetic and Thermodynamic Aspects of Reactions

Quantitative studies on the kinetics and thermodynamics of reactions involving this compound are not widely published. However, data for the parent compound, 2-aminobiphenyl, can provide a reasonable approximation, with the understanding that the methyl groups will introduce minor electronic and steric perturbations.

Thermodynamic data for 2-aminobiphenyl have been experimentally determined and provide insight into its physical properties, which are foundational to its reactivity.

| Property | Value | Temperature (K) |

|---|---|---|

| Enthalpy of Fusion (ΔfusH) | 13.99 kJ/mol | 322.3 |

| Entropy of Phase Transition (Liquid) | 43.40 J/mol·K | 322.28 |

| Enthalpy of Vaporization (ΔvapH) | 68.6 kJ/mol | 400 |

| 61.8 kJ/mol | 480 | |

| 55.2 kJ/mol | 560 |

These values for enthalpy of fusion and vaporization reflect the energy required to overcome intermolecular forces in the solid and liquid states, respectively. The presence of the amine group allows for hydrogen bonding, contributing to these values. The addition of two methyl groups in this compound would slightly increase its molecular weight and van der Waals forces, likely leading to minor increases in its boiling point and enthalpy of vaporization compared to the parent compound.

Applications in Advanced Chemical Systems

Ligand Design and Catalysis

The amine group on the biphenyl (B1667301) structure of 3',4'-Dimethyl-biphenyl-2-amine makes it a prime candidate for ligand development in transition metal catalysis. The steric and electronic properties of the ligand can be fine-tuned by the methyl groups, influencing the reactivity and selectivity of the catalytic system.

Development as Ligands for Transition Metal Catalysis (e.g., Pd, Au)

Biaryl monophosphine ligands are widely used in palladium-catalyzed cross-coupling reactions. nih.gov The amine functionality in this compound allows for its incorporation into more complex ligand structures, which can then coordinate with transition metals like palladium and gold. These metals are central to many important organic transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental for the formation of carbon-nitrogen bonds. youtube.comnih.govnih.govsemanticscholar.org The efficiency and scope of these reactions are heavily dependent on the nature of the ligand. Ligands derived from aminobiphenyl structures can influence the stability and reactivity of the palladium catalyst, impacting reaction yields and functional group tolerance. nih.govrsc.org

In a typical Buchwald-Hartwig amination, a palladium(0) complex, stabilized by a phosphine (B1218219) ligand, undergoes oxidative addition with an aryl halide. The resulting palladium(II) complex then reacts with an amine, and subsequent reductive elimination forms the desired C-N bond and regenerates the palladium(0) catalyst. nih.gov The design of ligands like those potentially derived from this compound can enhance the efficiency of these steps.

| Catalyst System Component | Role in Catalysis | Relevant Research Findings |

| Palladium (Pd) | Central metal atom in cross-coupling reactions. | Catalyzes the formation of C-N bonds. youtube.comnih.gov The choice of ligand is crucial for catalyst performance. nih.govrsc.org |

| Gold (Au) | Can be used in various catalytic transformations. | Research is exploring gold-catalyzed reactions with novel ligands. |

| Biaryl Phosphine Ligands | Stabilize the metal center and modulate its reactivity. | Ligands like BrettPhos and RuPhos show wide applicability in C-N coupling. nih.govrsc.org |

Role in Asymmetric Catalysis (if chiral derivatives are formed)

Chiral amines are crucial in asymmetric synthesis, acting as catalysts or chiral building blocks. sigmaaldrich.com If chiral derivatives of this compound are synthesized, they could serve as valuable ligands in asymmetric catalysis. The synthesis of chiral 1,2-diamino compounds, for example, can be achieved through stereoselective copper-catalyzed reactions. acs.org The development of chiral diamines has been shown to be effective in promoting enantioselective reactions like the Baylis-Hillman reaction. tohoku.ac.jp

The introduction of chirality into the ligand structure can create a chiral environment around the metal center, enabling the catalyst to differentiate between enantiotopic faces of a prochiral substrate, leading to the formation of one enantiomer of the product in excess. Nickel-catalyzed asymmetric reductive hydroalkylation is a modern method for producing chiral aliphatic amines. nih.gov

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic details of catalytic cycles is essential for optimizing reaction conditions and designing more efficient catalysts. For palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves oxidative addition, amine binding and deprotonation, and reductive elimination. nih.gov Mechanistic studies often involve the isolation and characterization of catalytic intermediates. Control experiments are also crucial; for instance, demonstrating that a reaction does not proceed efficiently in the absence of the catalyst or a specific ligand highlights their importance in the catalytic cycle. researchgate.net The study of the second coordination sphere, the region beyond the direct coordination of the ligand to the metal, is also gaining attention as a way to control catalyst activity and selectivity through interactions like hydrogen bonding. nih.gov

Building Blocks for Advanced Materials

The bifunctional nature of this compound, with its reactive amine group and rigid biphenyl core, makes it an attractive building block for the synthesis of advanced materials with tailored properties.

Monomers for Polymer Synthesis (e.g., polyimides, Schiff base polymers)

The amine group of this compound can readily participate in polymerization reactions. For example, it can react with dianhydrides to form polyimides, a class of high-performance polymers known for their thermal stability, chemical resistance, and excellent mechanical properties. Similarly, it can undergo condensation with aldehydes to form Schiff base polymers, which often exhibit interesting electronic and optical properties. The biphenyl unit imparts rigidity and thermal stability to the polymer backbone.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The amine group in this compound can serve as a coordination site for metal ions, making it a suitable organic linker for the synthesis of MOFs and coordination polymers. researchgate.netinorgchemres.orgnih.govnih.govresearchgate.net The properties of the resulting MOFs, such as pore size, surface area, and functionality, can be tuned by the choice of the organic linker and the metal ion.

Amine-functionalized MOFs are of particular interest for applications such as carbon dioxide capture, due to the affinity of the amine groups for acidic gases. mdpi.comresearchgate.net The amine groups can be introduced either through post-synthetic modification of an existing MOF or by using an amine-containing linker like this compound from the outset of the synthesis. mdpi.comgoogle.com The construction of MOF-based composites, where MOFs are combined with other functional materials, is also an active area of research. nih.gov

| Material Type | Role of this compound | Potential Properties and Applications |

| Polyimides | Monomer | High thermal stability, chemical resistance, good mechanical properties. |

| Schiff Base Polymers | Monomer | Electronic and optical properties, potential for use in sensors and electronics. |

| Metal-Organic Frameworks (MOFs) | Organic Linker | High porosity, tunable properties, applications in gas storage, separation, and catalysis. mdpi.comresearchgate.netnih.gov |

| Coordination Polymers | Organic Linker | Diverse structural topologies and potential as functional solid materials. researchgate.netnih.gov |

Supramolecular Assembly Formation

The spatial arrangement of molecules into well-defined, non-covalently bonded architectures is a cornerstone of supramolecular chemistry. The structure of this compound inherently lends itself to the formation of such assemblies through a combination of directed intermolecular interactions.

The primary amine group is a key player in dictating the supramolecular structure, capable of forming strong hydrogen bonds. In a manner analogous to the hydrogen-bonded networks observed in the assemblies of bis(benzimidazole)pyridine and 2-hydroxyethylammonium salts of para-substituted benzoic acids, the amine functionality of this compound can act as a hydrogen bond donor. nih.govconsensus.app This allows for the formation of predictable patterns, such as chains or sheets, when co-crystallized with suitable hydrogen bond acceptors.

Furthermore, the biphenyl framework itself contributes significantly to the stability and geometry of the supramolecular assembly through π-π stacking interactions. The methyl groups at the 3' and 4' positions play a crucial role in modulating these interactions. By introducing steric hindrance, these groups can influence the rotational angle between the two phenyl rings, a phenomenon also observed in peptide dimethyl biphenyl hybrids where methyl groups are introduced to limit the rotation of the biphenyl core. nih.gov This conformational restriction can lead to more ordered and predictable packing motifs within the crystal lattice. The interplay between the directional hydrogen bonding of the amine group and the less directional but significant π-π stacking and van der Waals forces of the dimethyl-biphenyl core allows for the construction of complex and functional supramolecular architectures.

| Interaction Type | Participating Moiety | Influence on Assembly | Analogous System |

| Hydrogen Bonding | -NH2 group | Directional control, formation of chains/sheets | Bis(benzimidazole)pyridine nih.gov |

| π-π Stacking | Biphenyl core | Non-directional packing, stability | Peptide dimethyl biphenyl hybrids nih.gov |

| Steric Hindrance | -CH3 groups | Conformational restriction, packing control | Peptide dimethyl biphenyl hybrids nih.gov |

Precursors for Organic Electronic and Optical Materials

The inherent electronic properties of this compound make it an attractive building block for the synthesis of materials with applications in organic electronics and nonlinear optics. The focus here is on the chemical design principles that enable these functionalities at the molecular level.

Materials with strong second- or third-order NLO responses are critical for applications in optical communications and data processing. The key to achieving a significant NLO response in organic molecules often lies in the creation of a donor-π-acceptor (D-π-A) structure. The this compound scaffold can be readily adapted to form such systems. nih.govacs.org

The amine group (-NH2) serves as a potent electron donor. The biphenyl system acts as the π-bridge, facilitating charge transfer from the donor to an acceptor group. To complete the D-π-A motif, a strong electron-withdrawing group, such as a nitro group (-NO2), can be chemically attached to the biphenyl core, typically at the para-position of the second phenyl ring. The efficiency of the intramolecular charge transfer (ICT) is a critical determinant of the material's hyperpolarizability (β), a measure of its NLO activity. Theoretical studies on similar donor-acceptor molecules like p-nitroaniline and dimethylamino nitrostilbene have demonstrated the importance of this charge transfer character for achieving large NLO responses. nih.gov

The methyl groups on the biphenyl ring can also influence the NLO properties, albeit indirectly. By altering the dihedral angle between the phenyl rings, they can affect the extent of π-conjugation and, consequently, the efficiency of the ICT. This provides a synthetic handle to fine-tune the NLO response of the final material. The synthesis of such derivatives allows for the systematic exploration of structure-property relationships in NLO materials. rsc.org

| Component | Function | Example from Analogous Systems |

| Amine Group (-NH2) | Electron Donor (D) | Dimethylamino group in dimethylamino nitrostilbene nih.gov |

| Biphenyl Core | π-Bridge (π) | Stilbene bridge in dimethylamino nitrostilbene nih.gov |

| Nitro Group (-NO2) | Electron Acceptor (A) | Nitro group in p-nitroaniline nih.gov |

In organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), the efficient transport of charge carriers (holes or electrons) through the active organic layer is paramount. Arylamine derivatives, particularly those containing biphenyl moieties, are well-established as effective hole transport materials (HTMs). researchgate.net The this compound structure possesses the key attributes of a promising HTM.

The amine group, being electron-rich, can be readily oxidized to form a stable radical cation, which is the fundamental requirement for hole transport. The biphenyl core provides a pathway for the delocalization of this positive charge, facilitating intermolecular hopping of the hole between adjacent molecules in the solid state. The efficiency of this hopping process is highly dependent on the intermolecular electronic coupling, which is governed by the molecular packing in the thin film.

The non-planar, or twisted, nature of the biphenyl core in this compound can be advantageous. While a high degree of planarity can sometimes lead to excessive crystallization and device instability, a twisted conformation can promote amorphous glass formation with good morphological stability. Studies on twisted organic semiconductors have shown that such structures can still exhibit efficient charge transport. nih.gov The dimethyl substituents on the biphenyl core further influence the solid-state morphology and can be used to optimize the balance between charge mobility and film-forming properties. Research on hole transport materials incorporating dimethylphenyl groups has demonstrated their effectiveness in enhancing device performance. sciopen.com

| Molecular Feature | Role in Hole Transport | Observed in Similar Systems |

| Amine Group | Hole injection/generation site | N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine (NPB) researchgate.net |

| Biphenyl Core | Charge delocalization pathway | NPB researchgate.net |

| Twisted Conformation | Promotes amorphous morphology | Twisted organic semiconductor crystals nih.gov |

| Dimethyl Substituents | Influence packing and solubility | HTMs with dimethylphenyl groups sciopen.com |

Advanced Analytical Method Development for 3 ,4 Dimethyl Biphenyl 2 Amine

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique. researchgate.net For 3',4'-Dimethyl-biphenyl-2-amine, derivatization is crucial for increasing its volatility for gas chromatography (GC) or for introducing a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC). thermofisher.comgcms.cz This modification can also improve the selectivity of the analysis and the peak shape in chromatographic separations. sigmaaldrich.com

Pre-column and Post-column Derivatization

Derivatization techniques are broadly categorized into pre-column and post-column methods.

Pre-column derivatization involves the reaction of the analyte with a derivatizing reagent before its introduction into the chromatographic system. actascientific.com This is the most common approach and offers several advantages, including a wider choice of reagents and reaction conditions. thermofisher.com The resulting derivatives can be optimized for enhanced separation and detection. thermofisher.com However, it can sometimes lead to the formation of multiple derivative products or interfering by-products. creative-proteomics.com

Post-column derivatization occurs after the analyte has been separated on the chromatographic column but before it reaches the detector. creative-proteomics.comactascientific.com This method is advantageous as it avoids the potential for multiple derivative peaks and is highly reproducible. creative-proteomics.com The primary requirements for post-column derivatization are rapid reaction kinetics and minimal dead volume to prevent band broadening. creative-proteomics.comnih.gov

Reagents and Reaction Conditions Optimization

The choice of derivatizing reagent and the optimization of reaction conditions are critical for achieving sensitive and reliable results. For the primary amine group in this compound, a variety of reagents are available.

For HPLC analysis , reagents that introduce a fluorescent or UV-absorbing tag are commonly used. nih.gov Examples include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govnih.gov However, these derivatives can sometimes be unstable. nih.gov

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.comcreative-proteomics.com

Dansyl chloride: A versatile reagent that provides strong fluorescence and UV absorption, though the reaction can be slow. creative-proteomics.comnih.gov

2,4-Dinitrofluorobenzene (DNFB): Forms stable derivatives with primary and secondary amines, suitable for UV detection. creative-proteomics.com

For GC analysis , derivatization aims to increase the volatility and thermal stability of the analyte. gcms.cznih.gov This is typically achieved through:

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the amine group to form less polar and more volatile derivatives. thermofisher.comiu.edu

Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. gcms.czchemcoplus.co.jp

Optimization of reaction parameters such as pH, temperature, reaction time, and reagent concentration is crucial to ensure complete derivatization and minimize side reactions. nih.govnih.govwiley.com For instance, the derivatization of primary amines with dansyl chloride often requires alkaline conditions (pH ~9.5-10) and heating to proceed efficiently. wiley.com

| Derivatization Technique | Reagent Class | Example Reagent | Target Functional Group | Resulting Derivative | Analytical Technique |

| Pre-column | Fluorogenic Labeling | o-Phthalaldehyde (OPA) | Primary Amine | Fluorescent Isoindole | HPLC-FLD |

| Pre-column | Fluorogenic Labeling | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary/Secondary Amine | Fluorescent Adduct | HPLC-FLD/UV |

| Pre-column | UV-Absorbing Labeling | Dansyl chloride | Primary/Secondary Amine | UV-Absorbing/Fluorescent Sulfonamide | HPLC-UV/FLD |

| Pre-column | Acylation | Trifluoroacetic anhydride (TFAA) | Primary/Secondary Amine | Trifluoroacetamide | GC-FID/ECD/MS |

| Pre-column | Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary Amine | Trimethylsilyl (TMS) derivative | GC-FID/MS |

| Post-column | Fluorogenic Labeling | Fluorescamine | Primary Amine | Fluorescent Pyrrolinone | HPLC-FLD |

Chromatographic Method Development

The separation of this compound or its derivatives from complex matrices is achieved using chromatographic techniques, primarily HPLC and GC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of aromatic amines and their derivatives. thermofisher.com For the separation of the derivatized this compound, reversed-phase HPLC is typically employed.

Column Selection: C18 columns are the most common choice, offering good retention and separation for a wide range of aromatic compounds. sigmaaldrich.comresearchgate.net The choice between different C18 phases can influence selectivity.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often necessary to achieve optimal separation of the analyte from matrix components. nih.govtandfonline.com The pH of the aqueous phase can be adjusted to control the retention of ionizable compounds.

Detection: Following derivatization, a fluorescence detector (FLD) or a UV-Vis diode array detector (DAD) is used for sensitive and selective detection. nih.govresearchgate.net For instance, a study on aromatic amines used a C8 column with a gradient of acetonitrile and formic acid for separation, with detection via fluorescence and mass spectrometry. researchgate.net

| Parameter | Typical Conditions for Aromatic Amine Analysis |

| Column | Reversed-phase C18 or C8, 5 µm particle size, 150-250 mm length, 4.6 mm i.d. sigmaaldrich.comresearchgate.net |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7) |

| Mobile Phase B | Acetonitrile or Methanol tandfonline.com |

| Gradient | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detector | Fluorescence Detector (FLD) or Diode Array Detector (DAD) |

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. labrulez.com For this compound, derivatization to a more volatile form is a prerequisite for successful GC analysis. nih.govlabrulez.com

Column Selection: Capillary columns with non-polar or medium-polarity stationary phases, such as those based on 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), are commonly used for the separation of derivatized aromatic amines. researchgate.net These columns provide good resolution and peak shapes.

Temperature Programming: A temperature-programmed oven is essential to elute the derivatized analyte and other sample components in a reasonable time with good separation. The program typically starts at a lower temperature and ramps up to a higher temperature.

Carrier Gas: Helium is the most common carrier gas, although hydrogen or nitrogen can also be used. oup.com

Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds, while an Electron Capture Detector (ECD) can be highly sensitive for halogenated derivatives. A Nitrogen-Phosphorus Detector (NPD) offers high selectivity for nitrogen-containing compounds. researchgate.net

| Parameter | Typical Conditions for Derivatized Aromatic Amine Analysis |

| Column | Capillary column, e.g., HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) researchgate.net |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) mdpi.com |

| Injection Mode | Splitless or split injection |

| Temperature Program | e.g., Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometer (MS) |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of analytes in complex matrices. chemijournal.comnih.govsaspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. actascientific.com After separation on the GC column, the derivatized this compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for confident identification. nih.gov GC-MS is highly sensitive and selective, making it ideal for trace-level analysis. mdpi.comoup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of underivatized or derivatized polar and thermally labile compounds. tandfonline.comactascientific.com The eluent from the HPLC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.gov LC-MS provides both retention time data from the chromatography and mass-to-charge ratio information from the mass spectrometer, enabling highly specific and sensitive analysis. chemijournal.comoup.com LC coupled with tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte. tandfonline.com

| Hyphenated Technique | Separation Principle | Detection Principle | Key Advantages for this compound Analysis |

| GC-MS | Gas Chromatography | Mass Spectrometry | High separation efficiency for volatile derivatives, definitive structural identification through mass spectra, high sensitivity. actascientific.comnih.gov |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Applicable to polar and non-volatile compounds (with or without derivatization), high sensitivity and selectivity, provides molecular weight information. tandfonline.comoup.com |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Enhanced selectivity and sensitivity by monitoring specific precursor-product ion transitions, reduced matrix interference. tandfonline.com |

Future Research Directions

Exploration of Novel Synthetic Pathways

The synthesis of substituted biphenyls is traditionally accomplished through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Stille, and Hiyama reactions. rsc.org While effective, these methods often rely on palladium catalysts and specific reaction conditions. Future research should aim to develop more efficient, cost-effective, and scalable synthetic routes to 3',4'-Dimethyl-biphenyl-2-amine.

Promising avenues include:

Ligand-Free and Heterogeneous Catalysis: Investigating palladium-on-carbon (Pd/C) or other supported metal catalysts could simplify product purification and catalyst recycling, aligning with green chemistry principles. researchgate.net Developing ligand-free coupling conditions would further reduce costs and synthetic complexity. researchgate.netresearchgate.net

Photochemical C-H Arylation: A move away from transition-metal catalysts towards photochemical methods presents a novel approach. Using safe and soluble diazonium salts, direct C-H arylation can be initiated by UV-A light, offering a mild, catalyst-free pathway to form the biphenyl (B1667301) bond. researchgate.net

Flow Chemistry: Transitioning established batch syntheses to continuous-flow reactor systems can enhance reaction efficiency, improve safety, and allow for easier scalability. researchgate.net This would be particularly beneficial for optimizing reaction parameters like temperature, pressure, and catalyst contact time.

Novel Coupling Strategies: Exploring less common but potentially advantageous cross-coupling reactions, or developing entirely new catalytic cycles, could unlock unprecedented efficiency or selectivity for this specific molecular target. rsc.orgmdpi.com

Design of Advanced Functional Materials Based on the Biphenyl Amine Scaffold

The rigid biphenyl core, combined with the reactive amine handle and the electronic influence of the dimethyl groups, makes this compound an excellent building block for advanced functional materials.

Future work could focus on:

Organic Electronics: The biphenyl amine structure is a common motif in hole-transporting materials and emitters for Organic Light-Emitting Diodes (OLEDs). rsc.org Future research could involve synthesizing polymers or dendrimers from this compound to create novel charge-transporting layers or host materials for phosphorescent emitters. The specific substitution pattern may influence the material's morphology and electronic properties.

Porous Polymers and MOFs: The amine group is ideal for incorporation into porous organic polymers (POPs) or as a ligand in metal-organic frameworks (MOFs). rsc.org These materials could be designed for applications in gas storage, separation, or heterogeneous catalysis. The rigidity of the biphenyl unit would contribute to the creation of permanent microporosity.

Liquid Crystals: Biphenyl derivatives are a cornerstone of liquid crystal technology. rsc.org By derivatizing the amine group with various functionalities, it may be possible to design novel liquid crystalline materials based on the 3',4'-dimethylbiphenyl core, investigating how the substitution pattern affects mesophase formation and thermal range.

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A thorough understanding of reaction mechanisms and molecular properties is crucial for rational design and optimization. An integrated approach combining experimental techniques with computational modeling will be key.

Key research directions include:

Mechanistic Studies of Synthesis: While the general mechanisms of cross-coupling reactions are known, the specific influence of the dimethyl and amino substituents on the oxidative addition, transmetalation, and reductive elimination steps is not fully understood. rsc.org In-situ spectroscopic monitoring (e.g., NMR, IR) combined with kinetic studies can provide empirical data on reaction intermediates and rates.

Density Functional Theory (DFT) Calculations: Computational methods like DFT can be used to model reaction pathways, calculate activation energies, and predict the electronic structure of reactants, intermediates, and products. researchgate.netresearchgate.net This can help elucidate the precise role of the substituents and guide the development of more efficient catalysts or reaction conditions. researchgate.net

Structure-Property Modeling: Computational tools can predict the photophysical and electronic properties (e.g., HOMO/LUMO levels, charge mobility) of polymers and materials derived from this compound. researchgate.net These predictions can guide synthetic efforts, prioritizing derivatives with the most promising characteristics for applications in electronics or materials science.

Sustainable and Green Chemical Processes for Synthesis and Application

Modern chemical research places a strong emphasis on sustainability. Future work on this compound should prioritize environmentally benign practices. jnao-nu.comresearchgate.net

Areas for development include:

Green Solvents: Replacing traditional organic solvents with greener alternatives like water, supercritical CO2, or deep eutectic solvents (DESs) would significantly reduce the environmental impact of synthesis. researchgate.netmdpi.com DESs, in particular, are tunable, non-volatile, and often biodegradable, making them attractive media for metal-catalyzed reactions. mdpi.com

Biocatalysis: The use of enzymes, such as lipases, for synthetic steps like derivatizing the amine group offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov Enzymatic reactions often proceed under mild conditions and in aqueous media. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product (high atom economy) is a core principle of green chemistry. researchgate.net This involves favoring addition reactions over substitution reactions that generate stoichiometric byproducts.

Microwave-Assisted Synthesis: Employing microwave irradiation as a heating source can dramatically reduce reaction times, increase yields, and enhance selectivity compared to conventional heating methods, contributing to a more efficient and greener process. researchgate.net

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis (e.g., Suzuki Coupling) | Potential Green/Novel Approach |

|---|---|---|

| Catalyst | Homogeneous Palladium Complexes | Heterogeneous Pd/C, Ligand-Free Systems, Photocatalysts |

| Solvent | Toluene, Dioxane, THF | Water, Deep Eutectic Solvents (DESs), Supercritical CO2 |

| Energy Input | Conventional Heating (Oil Bath) | Microwave Irradiation, UV Light (Photochemistry) |

| Waste | Stoichiometric byproducts, catalyst waste | Minimized byproducts, recyclable catalysts |

| Complexity | Often requires inert atmosphere, multi-step purification | Simplified workup, potential for flow chemistry |

Expanding the Library of Derivatized Analogs for Structure-Property Relationship Studies (non-biological properties)

Systematically modifying the structure of this compound and studying the resulting changes in its physicochemical properties is essential for tailoring it to specific applications.

Future studies should focus on creating a library of analogs by:

N-Functionalization: The secondary amine is a prime site for derivatization. Introducing different alkyl, aryl, or acyl groups can modulate solubility, electronic properties, and thermal stability. For instance, creating carbazole (B46965) or phenoxazine (B87303) derivatives could enhance its utility in OLEDs.

Modification of Methyl Groups: Oxidizing the methyl groups to carboxylic acids or other functional groups would provide new handles for polymerization or attachment to surfaces, creating entirely new classes of materials.

Additional Ring Substitution: Introducing further substituents (e.g., halogens, cyano groups, trifluoromethyl groups) onto the phenyl rings would systematically alter the molecule's electronic properties, steric profile, and intermolecular interactions. researchgate.net This allows for fine-tuning of properties like the bandgap in semiconductor applications or the phase behavior in liquid crystals.

Table 2: Potential Analogs and Targeted Property Modifications

| Parent Compound | Derivatization Site | Derivative Example | Target Property Modification | Potential Application |

|---|---|---|---|---|

| This compound | Amine (N-H) | N-Carbazolyl derivative | Enhanced hole-transport mobility | Organic Electronics (OLEDs) |

| This compound | Methyl (CH3) | Dicarboxylic acid derivative | Increased functionality for polymerization | Porous Polymers, Polyamides |

| This compound | Phenyl Ring | 5'-Fluoro derivative | Modified electronic properties (HOMO/LUMO) | Functional Materials |

| This compound | Amine (N-H) | N-Acryloyl derivative | Polymerizability | Monomer for advanced polymers |

By pursuing these focused research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the next generation of materials and chemical technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products